Product packaging for RAD14 protein(Cat. No.:CAS No. 147953-53-5)

RAD14 protein

Cat. No.: B1175883
CAS No.: 147953-53-5
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Description

The RAD14 protein is a critical DNA damage recognition factor from Saccharomyces cerevisiae (yeast) that serves as the primary functional ortholog of human XPA (Xeroderma Pigmentosum group A complementing protein). This protein is essential for the nucleotide excision repair (NER) pathway, where it plays a central role in the early stages of DNA damage verification and repair complex assembly. RAD14 specifically recognizes and binds to a wide spectrum of helix-distorting DNA lesions, including those induced by ultraviolet (UV) light, such as cyclobutane pyrimidine dimers (CPDs) and 6-4 photoproducts. Its mechanism involves binding to damaged DNA sites and facilitating the recruitment of downstream NER factors , making it indispensable for the assembly of the pre-incision complex. Research utilizing recombinant this compound is fundamental for in vitro DNA repair assays, enzymology studies, and investigations into the molecular basis of genome integrity . Studies on RAD14 provide invaluable insights into the conserved mechanisms of NER, with direct implications for understanding human diseases associated with NER deficiencies, such as Xeroderma Pigmentosum, and the cellular response to carcinogenic agents.

Properties

CAS No.

147953-53-5

Molecular Formula

C6H14N2

Synonyms

RAD14 protein

Origin of Product

United States

Molecular and Cellular Mechanisms of Rad14 Action

Androgen Receptor (AR) Ligand Binding and Activation

The initial step in RAD14's mechanism is its binding to the ligand-binding domain (LBD) of the androgen receptor. nih.govabcam.commdpi.com

High Affinity and Specificity of RAD14 for the Androgen Receptor

RAD14 demonstrates high affinity for the androgen receptor. Studies have reported a Ki value of 7 nM for RAD14 binding to the AR, which is higher than that of testosterone (B1683101) (29 nM) and comparable to that of dihydrotestosterone (B1667394) (DHT) (10 nM). wikipedia.orgnih.gov This indicates that RAD14 can bind to the AR effectively.

Furthermore, RAD14 exhibits good selectivity for the AR over other steroid hormone nuclear receptors. wikipedia.orgnih.gov The closest off-target receptor identified is the progesterone (B1679170) receptor, with an IC50 of 750 nM compared to 0.2 nM for progesterone, demonstrating a significant difference in binding preference. wikipedia.orgnih.gov This selectivity is a key characteristic of SARMs, aiming to minimize off-target effects associated with less selective compounds. predatornutrition.comnih.gov

Differential Agonist/Antagonist Activity Profile Across Diverse Tissue Systems

A defining feature of RAD14, as a SARM, is its ability to act as a tissue-selective mixed agonist or partial agonist of the androgen receptor. wikipedia.org This means its activity can vary depending on the specific tissue. Preclinical studies have shown that RAD14 can exert agonistic and anabolic effects in muscle and agonistic effects in breast tissue. wikipedia.org Conversely, it has demonstrated partially agonistic or antagonistic effects in the prostate gland and seminal vesicles. wikipedia.orgnih.gov

Data from preclinical studies in rats illustrate this tissue selectivity:

TissueRAD14 Effect (vs. Vehicle)RAD14 Effect (vs. Testosterone)Source
Levator Ani MuscleIncreased weight nih.govumbrellalabs.isSimilar increase nih.gov nih.govumbrellalabs.is
Prostate GlandNo stimulation or nonsignificant increase nih.govumbrellalabs.isSignificantly lower increase nih.gov nih.govumbrellalabs.is
Seminal VesiclesNonsignificant increase nih.govSignificantly lower increase nih.gov nih.gov

This differential activity is central to the concept of SARMs, aiming to promote anabolic effects in desired tissues like muscle and bone while minimizing androgenic effects in tissues like the prostate. nih.govpredatornutrition.comnih.gov However, it's worth noting that studies in older female mice did not show the same beneficial effects on lean mass and bone mineral density as observed in males. nih.gov

Conformational Changes Induced by RAD14 Binding to the Androgen Receptor Protein

Upon binding of a ligand, the androgen receptor undergoes a conformational change. abcam.commdpi.commdpi.comwikipedia.org This structural alteration is crucial for the subsequent steps in AR signaling, including the dissociation of heat shock proteins, translocation to the nucleus, dimerization, and interaction with co-regulatory proteins. abcam.commdpi.commdpi.comwikipedia.org While specific details on the precise conformational changes induced solely by RAD14 binding are not extensively detailed in the provided search results, the general mechanism of AR activation by ligand binding involves a reorganization of the ligand-binding domain, particularly helix 12, which is critical for coactivator binding. mdpi.comnih.govmdpi.com The unique structure of RAD14 likely induces a specific conformational state in the AR that dictates its differential tissue activity and interaction with co-regulators.

Transcriptional and Intracellular Signaling Pathway Modulation

Following ligand binding and conformational change, the activated AR-RAD14 complex influences gene expression and can modulate intracellular signaling pathways.

Androgen Receptor-Mediated Gene Expression Regulation by RAD14

The primary function of the activated androgen receptor is to act as a DNA-binding transcription factor that regulates gene expression. abcam.comwikipedia.org The AR-RAD14 complex translocates to the nucleus, where it binds to androgen response elements (AREs) in the regulatory regions of target genes. abcam.commdpi.com This binding can lead to the activation or suppression of gene transcription. wikipedia.orgmdpi.com

In breast cancer cells, RAD14 has been shown to activate AR and suppress the estrogen receptor (ER) pathway, including the ESR1 gene. researchgate.netnih.gov This AR-mediated repression of ESR1 is considered a distinct mechanism of action for RAD14 in this context. researchgate.netnih.gov Studies have also indicated that AR binding sites are often located far from the transcription start sites of regulated genes, with chromatin looping facilitating interactions between distal enhancers and proximal promoters. researchgate.netresearchgate.net RAD14, by binding to AR, would influence this complex process of gene regulation.

Dynamics of Androgen Receptor Co-regulator Recruitment and Dissociation

The transcriptional activity of the androgen receptor is heavily influenced by its interaction with a variety of co-regulatory proteins, including coactivators and corepressors. mdpi.comwikipedia.orgmdpi.comresearchgate.net Upon ligand binding, the AR undergoes conformational changes that facilitate the recruitment of these co-regulators. mdpi.commdpi.comwikipedia.orgnih.govresearchgate.net The specific set of co-regulators recruited can be ligand-dependent, contributing to the tissue-selective effects observed with SARMs like RAD14. researchgate.net

Influence on Downstream Intracellular Signaling Cascades, e.g., Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathways

Research indicates that RAD140's mechanisms of action involve influencing intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK/ERK pathway is a critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating various cellular processes such as proliferation, differentiation, and stress responses. guidetopharmacology.orgciteab.comuni.lu

Studies investigating the neuroprotective effects of RAD140 have provided evidence of its interaction with MAPK signaling. In cultured hippocampal neurons, RAD140 demonstrated neuroprotective effects against apoptotic insults. citeab.comciteab.com This neuroprotection was found to be dependent on MAPK signaling, as evidenced by an observed elevation of ERK phosphorylation. citeab.comciteab.com Furthermore, the protective effects were inhibited by the application of U0126, a known MAPK kinase inhibitor, supporting the involvement of this pathway in RAD140's neuroprotective actions. citeab.comciteab.comwikidoc.org This suggests that RAD140 can activate or modulate components of the MAPK/ERK pathway in specific cellular contexts, contributing to its observed biological effects.

Cross-talk with Other Nuclear Receptor Pathways (e.g., Estrogen Receptor) and Their Protein Interactions

Nuclear receptors, including the Androgen Receptor (AR) and Estrogen Receptor alpha (ERα), can engage in complex cross-talk, influencing each other's signaling pathways and transcriptional activity. uni.luuni.lu RAD140, as an AR agonist, has been shown to interact with this nuclear receptor network, particularly in the context of hormone-sensitive tissues like breast tissue.

In studies involving androgen receptor-positive (AR+) and estrogen receptor-positive (ER+) breast cancer models, RAD140 has demonstrated the ability to influence ERα signaling. wikipedia.orgguidetopharmacology.org RAD140 activated AR signaling, which in turn suppressed the growth of these breast cancer models. wikipedia.org This suppression was associated with the downregulation of ERα expression and the blocking of ERα function. wikipedia.org This highlights a mechanism where RAD140, by activating the AR pathway, can negatively modulate the activity of the ERα pathway, demonstrating significant cross-talk between these nuclear receptors.

The interaction between nuclear receptors and other proteins, including co-regulators (coactivators and corepressors) and components of signaling pathways like MAPK, is crucial for their function and the resulting cellular responses. cenmed.comwikipedia.org While specific detailed protein interaction data for RAD140's cross-talk with ERα beyond the functional outcomes are still being elucidated, the observed downregulation and functional blockade of ERα by RAD140-mediated AR activation point to intricate molecular interactions that mediate this cross-talk. The balance and interplay between AR and ERα signaling, influenced by compounds like RAD140, can significantly impact cellular phenotypes in responsive tissues. wikipedia.org

Cellular Specificity and Tissue-Selective Mechanisms

A defining characteristic of RAD140 is its selective action across different tissues. wikipedia.orgwikipedia.orgwikipedia.orgthermofisher.com This tissue selectivity is crucial for its potential therapeutic profile, aiming to achieve anabolic benefits in muscle and bone while minimizing unwanted androgenic side effects in tissues like the prostate and seminal vesicles. wikipedia.orgwikipedia.orgciteab.comnih.gov

Preclinical studies in animal models have provided substantial evidence of this cellular and tissue specificity. For instance, in castrated male rats, RAD140 treatment led to significant increases in the weight of the levator ani muscle, an androgen-responsive muscle, comparable to the effects of testosterone. citeab.comwikidoc.orgnih.gov In contrast, RAD140 treatment resulted in only a non-significant increase or significantly lower weights of the prostate and seminal vesicles compared to testosterone, demonstrating a clear dissociation of anabolic and androgenic effects. citeab.comwikidoc.orgnih.gov

Table 1: Effect of RAD140 on Androgen-Responsive Tissue Weights in Castrated Male Rats

Treatment GroupLevator Ani WeightProstate WeightSeminal Vesicle Weight
GDX (Vehicle Control)LowLowLow
GDX + TestosteroneHighHighHigh
GDX + RAD140High (Similar to Testosterone)Low (Significantly lower than Testosterone)Low (Significantly lower than Testosterone)

Note: Data is illustrative based on findings indicating increased muscle weight with minimal prostate/seminal vesicle stimulation compared to testosterone. citeab.comwikidoc.orgnih.gov

This selective response underscores RAD140's ability to preferentially activate AR-mediated anabolic pathways in muscle while exhibiting reduced efficacy or even antagonistic activity on AR in reproductive tissues. wikipedia.orgthermofisher.comnih.gov

Elucidation of Molecular Determinants Governing Tissue Selectivity

The molecular basis for RAD140's tissue selectivity is multifactorial. One contributing factor is that, unlike testosterone, nonsteroidal SARMs such as RAD140 are not substrates for enzymes like 5α-reductase and aromatase. citeab.comnih.gov Testosterone can be converted to the more potent androgen dihydrotestosterone (DHT) by 5α-reductase in certain tissues (e.g., prostate), and to estrogen by aromatase. wikidoc.org The inability of RAD140 to undergo these conversions contributes to its distinct tissue profile compared to testosterone. citeab.comnih.gov

Furthermore, the tissue-specific expression of AR coregulators plays a significant role in determining the cellular response to SARMs. citeab.com The interaction of the AR with various coactivators and corepressors is essential for modulating gene expression. wikipedia.org The specific set of coregulators present in a given tissue can influence the conformational change of the AR upon ligand binding, leading to differential recruitment of transcriptional machinery and subsequent tissue-specific gene regulation. Protein-protein interactions associated with SARM binding can also differ across tissues, further contributing to selectivity. citeab.com RAD140's interaction with the AR in muscle tissue may favor the recruitment of coactivators that promote anabolic pathways, while its interaction with AR in prostate tissue may lead to the recruitment of corepressors or a conformation that hinders the recruitment of coactivators necessary for full androgenic effects. This differential interaction with tissue-specific cofactors is a key molecular determinant governing RAD140's selective activity.

Analysis of Cellular Response Phenotypes in Androgen-Responsive Tissues

The tissue-selective mechanisms of RAD140 translate into distinct cellular response phenotypes in various androgen-responsive tissues. In skeletal muscle, RAD140 promotes anabolic processes, leading to increased muscle mass and strength, a phenotype associated with AR activation in this tissue. wikipedia.orgnih.gov This is reflected in the increased weight of muscles like the levator ani in animal models. citeab.comwikidoc.orgnih.gov

In the prostate and seminal vesicles, tissues highly responsive to endogenous androgens like testosterone and DHT, RAD140 exhibits reduced androgenic activity. wikipedia.orgwikipedia.orgthermofisher.comnih.gov The limited increase in the weight of these tissues compared to testosterone treatment indicates that RAD140 does not induce the same proliferative cellular response typically driven by potent androgens in these tissues. citeab.comwikidoc.orgnih.gov This differential response is a key aspect of its SARM profile.

Beyond muscle and reproductive tissues, RAD140 has also shown effects in neural tissue. Studies have demonstrated that RAD140 can exert neuroprotective effects in cultured neurons and in the brain of rats, suggesting a cellular response phenotype related to neuronal survival and resilience. citeab.comciteab.comwikidoc.org This neuroprotection involves the activation of MAPK signaling, as discussed earlier, highlighting how RAD140 can influence specific cellular pathways in neural cells. citeab.comciteab.com

In the context of breast cancer, particularly ER+/AR+ models, RAD140 induces a cellular response phenotype characterized by suppressed cell growth. wikipedia.orgguidetopharmacology.org This is mediated by the activation of AR signaling, which subsequently leads to the downregulation of ERα and inhibition of its function, ultimately impacting the proliferative capacity of these cancer cells. wikipedia.org This demonstrates how RAD140's interaction with the AR can modulate the cellular behavior in breast tissue, particularly in the presence of both AR and ER.

These diverse cellular response phenotypes across different tissues underscore the selective nature of RAD140's interaction with the androgen receptor and the downstream molecular events it influences, highlighting its potential for tissue-specific therapeutic applications.

Preclinical Research Models and Methodologies for Rad14 Investigation

In Vitro Experimental Models

In vitro experimental models are fundamental in the preclinical investigation of the RAD140 protein, providing a controlled environment to dissect its molecular mechanisms of action. These systems are instrumental in characterizing the compound's interaction with the androgen receptor (AR) and its subsequent effects on cellular processes.

The initial assessment of RAD140's activity and efficacy relies heavily on established cell culture systems that endogenously express the androgen receptor. The choice of cell line is critical, as the cellular context can significantly influence the compound's effects. For instance, studies have shown that RAD140 exhibits tissue-selective AR agonist activity. nih.govnih.gov

Commonly utilized cell lines include:

ZR-75-1: A human breast cancer cell line that expresses both the androgen receptor (AR) and estrogen receptor (ER). This model is particularly valuable for investigating the potential therapeutic application of RAD140 in AR+/ER+ breast cancer, allowing researchers to study its ability to activate AR signaling while potentially suppressing the ER pathway. nih.govnih.gov

LNCaP: A human prostate cancer cell line that is sensitive to androgens. This line is a standard model for studying AR-driven processes in prostate cancer. Interestingly, research has demonstrated that RAD140 acts as a potent AR agonist in ZR-75-1 breast cancer cells but not in LNCaP prostate cancer cells, highlighting its tissue-selective nature. nih.govnih.govnih.gov

These cell culture systems allow for the direct evaluation of RAD140's binding affinity and its functional impact on AR-dependent cellular events.

To quantitatively measure the ability of RAD140 to activate the androgen receptor and initiate gene transcription, reporter gene assays are a primary methodology. researchgate.net These assays provide a direct readout of AR transcriptional activity.

The process typically involves transfecting cells, such as the ZR-75-1 or LNCaP lines, with a plasmid vector containing a reporter gene (commonly firefly luciferase) linked to a promoter with androgen response elements (AREs). nih.govmdpi.com When RAD140 binds to and activates the AR, the AR-ligand complex binds to the AREs on the plasmid, driving the expression of the luciferase gene. The resulting light emission can be quantified, providing a measure of AR activation. A second reporter, like Renilla luciferase, is often co-transfected to normalize for transfection efficiency. nih.govmdpi.com

Studies using this method have confirmed that RAD140 is a potent AR agonist in breast cancer cells. nih.govnih.gov This technique is crucial for comparing the potency of RAD140 to endogenous androgens like dihydrotestosterone (B1667394) (DHT) and for screening other potential selective androgen receptor modulators (SARMs). nih.govmycancergenome.org

Understanding how RAD140 binding influences the AR's interaction with other proteins, such as coactivators and corepressors, is key to elucidating its tissue-selective mechanism. Techniques designed to study protein-protein interactions are essential for this purpose.

Co-immunoprecipitation (Co-IP): This widely used technique can validate interactions between the AR and its binding partners in the presence of RAD140. nih.gov In this method, an antibody targeting the AR is used to pull the receptor out of a cell lysate. Proteins that are bound to the AR will be pulled down with it and can subsequently be identified by methods like Western blotting. core.ac.uk This can reveal how RAD140 modulates the assembly of the AR transcriptional complex.

Förster Resonance Energy Transfer (FRET): FRET microscopy is a powerful tool for visualizing and quantifying protein interactions within living cells. rsc.orgresearchgate.net To study the RAD140-induced interaction between AR and a coregulator, the two proteins would be tagged with a fluorescent protein pair (e.g., a donor like CFP and an acceptor like YFP). If RAD140 brings the two proteins into close proximity (typically <10 nm), energy transfer occurs from the donor to the acceptor upon excitation, which can be measured. rsc.orgmdpi.com This provides spatial and temporal information about the interaction directly within the cellular environment.

While these are standard and powerful methodologies, specific studies applying Co-IP or FRET to delineate the RAD140-AR interactome are not extensively detailed in the reviewed literature. However, they represent a critical next step in mechanistic studies.

To understand the downstream consequences of AR activation by RAD140, researchers analyze its impact on the expression of target genes.

Quantitative Real-Time PCR (qPCR): This technique is used to measure changes in the expression of a specific, predefined set of genes. duke.edunih.gov It is a highly sensitive and quantitative method. Researchers have used qPCR to show that in AR+/ER+ breast cancer models, RAD140 treatment potently induces the expression of known AR target genes while simultaneously suppressing key ER target genes, including the gene for the estrogen receptor itself (ESR1). nih.govnih.gov This provides a molecular explanation for its anti-tumor activity in these models.

RNA-sequencing (RNA-Seq): For a more comprehensive, unbiased view of the transcriptomic changes induced by RAD140, RNA-Seq is the preferred method. researchgate.net This next-generation sequencing technique profiles the entire transcriptome, allowing for the discovery of novel genes and pathways regulated by RAD140. It can reveal global patterns of gene activation and repression, offering deeper insights into the compound's distinct mechanism of action compared to endogenous androgens. nih.govresearchgate.net

GeneMethodModel SystemFindingReference
AR Target Genes (Upregulated)
FKBP5qPCRHBCx-22 PDX ModelProfound induction following RAD140 treatment. mdpi.com
KLK2qPCRHBCx-22 PDX ModelProfound induction following RAD140 treatment. nih.govmdpi.com
ZBTB16qPCRHBCx-22 PDX ModelProfound induction following RAD140 treatment. nih.govmdpi.com
ER Target Genes (Downregulated)
ESR1qPCRHBCx-22 PDX ModelSubstantial suppression of mRNA levels. nih.gov
PR (Progesterone Receptor)qPCRRAD140-treated tumorsSubstantial suppression of gene expression. nih.gov
TFF1qPCRRAD140-treated tumorsSubstantial suppression of gene expression. nih.gov
GREB1qPCRRAD140-treated tumorsSubstantial suppression of gene expression. nih.gov
DNA Replication Genes Gene Expression AnalysisAR/ER+ PDX ModelsSuppression of a subset of these genes. nih.gov

Proteomics, the large-scale study of proteins, offers powerful tools to identify novel protein targets of RAD140 and to characterize its impact on cellular signaling pathways beyond direct gene transcription.

Mass spectrometry-based proteomics can be used to perform global protein profiling, quantifying changes in the abundance of thousands of proteins in cells following RAD140 treatment. nih.gov This can uncover unexpected effects on cellular pathways. Furthermore, phosphoproteomics, a sub-discipline, focuses specifically on protein phosphorylation, a key mechanism in signal transduction. This approach could reveal how RAD140 modulates kinase signaling cascades downstream of or parallel to AR activation.

A specific and powerful technique is Rapid Immunoprecipitation Mass Spectrometry of Endogenous Proteins (RIME), which combines immunoprecipitation of a protein of interest (like AR) with mass spectrometry to identify the proteins it interacts with on chromatin. nih.gov While studies on RAD140 specifically are limited, research on other SARMs has used RIME to successfully identify coregulatory proteins that comprise AR complexes, demonstrating that SARM-bound AR and androgen-bound AR assemble with a highly similar set of cofactors. nih.gov This methodology is directly applicable to further dissecting the specific protein interactions modulated by RAD140 at the chromatin level.

Ultimately, the effect of RAD140 on cell fate is a critical aspect of its preclinical evaluation. Various assays are employed to measure its impact on cell number, state, and survival.

Proliferation Assays: These assays measure the rate of cell growth and division. Methods include direct cell counting (e.g., using a cellometer after Trypan blue staining to exclude non-viable cells) or metabolic assays (e.g., MTT or WST-1 assays) that measure the metabolic activity of a cell population, which correlates with the number of viable cells. mycancergenome.org Immunohistochemical staining for proliferation markers like Ki67 in tumor tissues is also a common method. mdpi.com Studies have consistently used these assays to demonstrate that RAD140 inhibits the proliferation of AR+/ER+ breast cancer cells. mdpi.com

Differentiation Assays: In some contexts, such as the study of SARMs on muscle or bone, differentiation assays are crucial. For instance, the C2C12 osteoblast differentiation assay has been used to confirm the functional androgen agonist activity of RAD140. researchgate.net

Apoptosis Assays: These assays determine if a compound induces programmed cell death. In the context of neuroprotection, RAD140 has been studied for its ability to prevent apoptosis. For example, its capacity to increase neuron viability and protect against cell death induced by apoptotic insults like the Aβ peptide has been demonstrated using cell survival assays in primary neuron cultures. rsc.org

Assay TypeModel SystemFindingReference
Proliferation HCC1428 LTED Breast Cancer CellsRAD140 treatment significantly reduced live cell count over 14 days. mycancergenome.org
Proliferation HBCx-22 XenograftsRAD140 treatment led to a profound decrease in Ki67 expression. mdpi.com
Differentiation C2C12 Osteoblast AssayConfirmed functional androgen agonist activity of RAD140. researchgate.net
Anti-Apoptosis Primary Neuron CulturesRAD140 increased cell viability against Aβ-induced toxicity. rsc.org
Anti-Apoptosis Rat HippocampusRAD140 was neuroprotective against kainate-induced neuron loss.

In Vivo Animal Models

Animal models have been instrumental in characterizing the in vivo effects of RAD140. These models allow for the systematic evaluation of efficacy and tissue selectivity, providing crucial data before any potential human trials.

Rodent Models for Musculoskeletal Research

Rodent models have been fundamental in evaluating the anabolic effects of RAD140 on muscle and its potential impact on bone health. In studies involving young, male Sprague-Dawley rats, RAD140 has been shown to stimulate muscle hypertrophy. mdpi.com One common model to induce muscle growth is functional overloading (FO) of a specific muscle, such as the plantaris, by surgically removing synergistic muscles. mdpi.com

Research has demonstrated that RAD140 administration can lead to increases in muscle mass and the cross-sectional area (CSA) of muscle fibers. mdpi.comdrugbank.com For instance, in orchidectomized (ORX) rats, a model for androgen deficiency, RAD140 treatment has been shown to increase the mass of the levator ani muscle, a well-established indicator of androgenic-anabolic activity. researchgate.net Furthermore, studies in Wistar rats that underwent orchidectomy have shown that RAD140 can significantly increase the CSA of gastrocnemius muscle fibers and the number of myonuclei. drugbank.com

Regarding bone, the effects of RAD140 have also been investigated. In orchidectomized rats, which experience bone loss, some selective androgen receptor modulators have shown the ability to prevent this loss. drugbank.com Studies with RAD140 in Wistar rats subjected to orchidectomy indicated a significant increase in the number of osteoblasts and a decrease in osteoclasts, suggesting a potential beneficial effect on bone turnover. drugbank.com However, another study utilizing micro-computed tomography in young, healthy rats found that a 14-day treatment with RAD140 did not significantly impact cortical or trabecular bone structural properties. mdpi.com

Rodent ModelKey Musculoskeletal Findings with RAD140Reference
Sprague-Dawley Rats (with Functional Overload)Increased plantaris muscle mass and fiber cross-sectional area. No significant additive effect when combined with functional overload. mdpi.com
Orchidectomized Wistar RatsSignificantly increased osteoblast numbers, decreased osteoclast numbers, increased gastrocnemius muscle fiber CSA, and increased myonuclei. drugbank.com
Young Castrated Male RatsPotent stimulation of the levator ani muscle. researchgate.net
Table 1: Summary of key findings from rodent models investigating the musculoskeletal effects of RAD140.

Rodent Models for Neuroprotection and Cognitive Function Studies

The potential neuroprotective effects of RAD140 have been explored using the kainate lesion model in male rats. nih.gov This model involves the systemic administration of kainate, an excitotoxin that causes significant neuronal cell death in the hippocampus, a brain region crucial for memory and cognitive function. nih.gov This model is relevant for studying neurodegenerative diseases like Alzheimer's disease. nih.gov

In a study using gonadectomized (GDX) adult male rats, RAD140 demonstrated significant neuroprotective effects. nih.gov Treatment with RAD140 was shown to protect hippocampal neurons against cell death induced by kainate. nih.gov This neuroprotective action was found to be dependent on MAPK signaling, as evidenced by the elevation of ERK phosphorylation. nih.govnih.gov The findings from this preclinical model suggest that RAD140 can exert beneficial neural actions relevant to protecting against neurodegenerative processes. nih.gov

Preclinical Models for Prostate Tissue Response Evaluation to Selective Androgen Receptor Modulation

A key characteristic of selective androgen receptor modulators is their ability to exert anabolic effects on muscle and bone with minimal impact on reproductive tissues like the prostate. Preclinical evaluation of RAD140 in rodent models has consistently demonstrated this tissue selectivity. researchgate.netnih.gov

In studies using both castrated and intact young male rats, RAD140 showed potent anabolic activity in the levator ani muscle while exhibiting significantly less stimulation of the prostate and seminal vesicles compared to testosterone (B1683101) propionate (B1217596) (TP). researchgate.net In castrated rats, RAD140 acted as a potent agonist on the levator ani muscle but only a weak, partial agonist on the prostate and seminal vesicles. researchgate.net In fact, it was observed to partially antagonize the stimulation of the seminal vesicles induced by testosterone. researchgate.net

Even in intact male rats, RAD140 demonstrated a wide range of selectivity, increasing levator ani muscle weight at doses that had no stimulatory effect on the prostate above the level of intact control animals. researchgate.netresearchgate.net A study in Wistar rats with bilateral orchidectomy also found no significant difference in prostate mass after 6 weeks of RAD140 administration compared to a control group. mycancergenome.orgfrontiersin.org This tissue-sparing effect on the prostate is a critical aspect of its preclinical profile. nih.gov

Rodent ModelKey Findings on Prostate Tissue Response to RAD140Reference
Young Castrated Male RatsPotent agonist on levator ani muscle; weak partial agonist on prostate and seminal vesicles. researchgate.net
Young Intact Male RatsIncreased levator ani muscle weight with no stimulation of the prostate at lower effective doses. researchgate.netresearchgate.net
Gonadectomized Adult Male RatsLargely spared the prostate while inducing androgenic responses in muscle. nih.gov
Wistar Rats with Bilateral OrchidectomyNo significant difference in prostate mass after 6 weeks of treatment. mycancergenome.orgfrontiersin.org
Table 2: Summary of findings from preclinical models evaluating the effect of RAD140 on prostate tissue.

Preclinical Cancer Models, with a Focus on Androgen Receptor-Positive Breast Cancer Xenografts

The therapeutic potential of RAD140 has been investigated in preclinical models of androgen receptor-positive (AR+) breast cancer. nih.gov Specifically, patient-derived xenograft (PDX) models of AR+/estrogen receptor-positive (ER+) breast cancer have been utilized. nih.gov In these models, human breast cancer tissue is implanted into immunocompromised mice, allowing for the in vivo evaluation of anti-tumor efficacy.

Oral administration of RAD140 has been shown to substantially inhibit the growth of AR+/ER+ breast cancer PDX models. nih.gov The mechanism of action involves the activation of the androgen receptor and the suppression of the ER pathway, including the ESR1 gene. nih.gov In these models, the anti-tumor activity of RAD140 was found to be greater than that of fulvestrant, an ER antagonist. These findings from preclinical cancer models support the further investigation of RAD140 as a potential therapeutic agent for AR+/ER+ breast cancer. nih.gov

Methodologies for Assessing Target Engagement and Pharmacodynamic Biomarkers in Vivo

Assessing whether a compound is engaging its intended target in a living organism is crucial in preclinical research. For RAD140, target engagement and pharmacodynamic effects have been evaluated in vivo through several methodologies.

One primary method involves measuring the weight of androgen-responsive tissues. researchgate.netnih.gov As discussed previously, an increase in the weight of the levator ani muscle serves as a biomarker for the anabolic activity of RAD140, while the relative lack of change in prostate and seminal vesicle weight demonstrates its tissue selectivity. researchgate.netnih.gov

Furthermore, the activation of androgenic gene regulation in specific tissues can be assessed. nih.gov In neuroprotection studies, RAD140's efficacy was linked to its ability to activate androgenic gene regulation effects in the brain. nih.gov

In preclinical breast cancer models, pharmacodynamic biomarkers of RAD140's action include the activation of the AR pathway and the suppression of the ER pathway, which can be measured through gene expression analysis of tumor tissue. nih.gov For instance, a subset of AR-repressed genes associated with DNA replication was found to be suppressed with RAD140 treatment. nih.gov These molecular changes provide evidence of target engagement and the downstream biological effects of the compound.

Advanced Structural and Computational Approaches

While in vivo models provide critical data on the physiological effects of RAD140, advanced structural and computational methods offer insights into its molecular interactions. These approaches are essential for understanding the basis of its potency and selectivity.

The chemical structure of RAD140 reveals it to be a non-steroidal compound. Its interaction with the androgen receptor (AR) has been characterized through competitive binding assays. These studies have shown that RAD140 binds to the AR with high affinity and specificity. nih.gov

Computational analyses, such as molecular dynamics simulations and the alanine-scanning-interaction-entropy (ASIE) method, are employed to study the complex structures of the AR ligand-binding domain with various ligands. While specific computational studies solely focused on RAD140 are not extensively detailed in the public domain, these methods are used to identify key "hotspot" residues within the AR binding pocket that are crucial for ligand interaction. These analyses often reveal that hydrophobic and van der Waals interactions are predominant in the binding of non-steroidal ligands like SARMs to the AR.

The tissue-selective activity of RAD140 is believed to stem from the unique conformation it induces in the AR upon binding. This specific ligand-receptor complex then interacts differently with various co-regulatory proteins in different tissues, leading to tissue-specific gene regulation. Computational modeling can help to predict and understand these conformational changes and subsequent protein-protein interactions.

Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy of Ligand-Receptor Complexes

The three-dimensional structures of the Rad14 protein, the yeast homolog of human Xeroderma Pigmentosum group A (XPA), and its interaction with DNA have been elucidated through high-resolution techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. These methods provide atomic-level insights into how Rad14 recognizes and binds to damaged DNA, a critical step in the Nucleotide Excision Repair (NER) pathway.

X-ray crystallography has successfully been used to solve the structure of Rad14 in a complex with DNA duplexes containing bulky lesions. nih.gov Seminal studies provided crystal structures of Rad14 bound to DNA with either a cisplatin-induced 1,2-GG intrastrand crosslink or an N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (AAF) adduct. nih.gov A key finding from these structures is that Rad14 does not bind as a single molecule but as a dimer, with two protein molecules engaging a single DNA duplex from opposite sides of the lesion. nih.gov This binding induces a significant conformational change in the DNA, creating a sharp 70° kink at the site of the damage. nih.gov The protein does not directly interact with the chemical lesion itself but instead recognizes the structural distortion and weakened duplex stability caused by the damage. nih.gov Each Rad14 monomer inserts a β-hairpin loop into the DNA duplex, contributing to the partial melting of the DNA around the lesion. nih.gov

NMR spectroscopy has been instrumental in determining the solution structures of the DNA-binding domain (DBD) of the human homolog, XPA, and in mapping its interaction surfaces with both DNA and other NER proteins. nih.govnih.gov Early structural insights into the XPA DBD were derived from NMR studies, which revealed a compact globular domain with a zinc-finger motif essential for proper folding. nih.gov NMR techniques, such as chemical shift perturbation analysis, have been used to identify the specific amino acid residues on the XPA surface that make contact with various DNA substrates, particularly the junctions between single-stranded and double-stranded DNA found in the NER "bubble" intermediate. nih.gov Furthermore, NMR has been crucial in mapping the binding interfaces between XPA and other key NER proteins, such as Replication Protein A (RPA), providing a more dynamic view of these interactions in a solution state which complements the static images from crystallography. oup.comiucr.org

Table 1. Summary of Key Structural Studies on Rad14/XPA Protein
MethodologyProtein StudiedPDB IDKey FindingsReference
X-ray CrystallographyYeast Rad14-DNA Complex (cisplatin lesion)5A39Two Rad14 molecules bind to the DNA duplex, inducing a 70° kink. The protein recognizes structural distortion rather than the lesion directly. nih.gov
X-ray CrystallographyYeast Rad14-DNA Complex (AAF adduct)5A3DStructure is nearly identical to the cisplatin (B142131) complex, confirming the recognition of DNA kinks over specific lesion chemistry. nih.gov
NMR SpectroscopyHuman XPA DNA-Binding Domain (DBD)1XPA, 1D4UDetermined the solution structure of the minimal DBD, identifying a C4-type zinc-finger motif and a basic cleft involved in DNA binding. nih.gov
NMR SpectroscopyHuman XPA-RPA-DNA ComplexN/A (Mapping Study)Mapped the interaction surfaces between XPA and RPA70AB, showing distinct but coordinated binding to DNA junctions. oup.comiucr.org

Computational Modeling and Molecular Docking Studies of RAD14-Protein Interactions

Computational modeling and molecular docking are powerful in silico techniques used to predict and analyze the interactions between Rad14/XPA and its binding partners, including damaged DNA and other proteins in the NER machinery. These methods complement experimental data from crystallography and NMR by providing dynamic models of complex assemblies that are often difficult to capture experimentally. oup.com

Homology modeling has been a valuable tool, particularly for studying the human XPA protein. Researchers have generated 3D models of human XPA using the high-resolution crystal structure of its yeast homolog, Rad14, as a template. oup.com These models serve as a starting point for more complex simulations and docking studies to investigate XPA's interactions with human-specific NER proteins.

Molecular docking simulations are then used to predict the preferred orientation and binding affinity of XPA with its partners. For example, docking programs have been employed to build structural models of the ternary complex involving the XPA DNA-binding domain, the RPA70AB domain of Replication Protein A, and a model DNA bubble substrate. oup.comiucr.org By integrating experimental restraints from NMR and Small-Angle X-ray Scattering (SAXS), these simulations can produce refined and validated models of the pre-incision complex. oup.comiucr.org These models have been crucial for visualizing how XPA acts as a scaffold, orienting other repair factors like RPA on the damaged DNA. nih.gov For instance, docking studies have suggested direct interactions between specific lysine (B10760008) residues on XPA (K167 and K179) and the RPA70 protein, predictions that can then be tested through site-directed mutagenesis experiments. nih.govnih.gov

Table 2. Application of Computational Methods in Rad14/XPA Research
MethodologySystem StudiedSoftware/ApproachKey InsightsReference
Homology ModelingHuman XPA DBDModellerGenerated a structural model of human XPA based on the yeast Rad14 crystal structure (5A39) for further docking studies. oup.com
Molecular DockingXPA DBD, RPA70AB, and DNA Bubble ComplexClusPro, HADDOCKPredicted the 3D architecture of the ternary complex, revealing how XPA and RPA co-orient on the NER substrate. oup.comiucr.orgnih.gov
Integrated Structural ModelingFull XPA-RPA-DNA Junction ComplexCombined NMR, SAXS, and DockingRevealed that the two strands of the unwound DNA bubble must form a U-shape to accommodate the simultaneous binding of XPA and RPA. escholarship.org
Protein Footprinting & ModelingFull-length XPA with DNA JunctionMS-based footprinting with modelingIdentified key lysine residues (K168, K179) in the DBD and others outside the known DBD that are involved in DNA binding. nih.gov

Biological Effects and Therapeutic Research Potentials of Rad14 in Preclinical Contexts

Musculoskeletal System

Myotrophic Effects and Regulation of Muscle Protein Synthesis Pathways

Preclinical investigations into the selective androgen receptor modulator (SARM) RAD140 have demonstrated its potential to stimulate muscle hypertrophy in animal models. lakeheadu.calakeheadu.ca RAD140 is designed to mimic the effects of testosterone (B1683101) by selectively targeting androgen receptors in muscle and bone tissue. sarmsamerica.co This tissue selectivity is a key characteristic being explored in research, with studies indicating RAD140 can produce anabolic effects on muscle with reduced impact on other tissues like the prostate when compared to testosterone. researchgate.net

In a study involving orchidectomized Wistar rats, administration of RAD140 resulted in significant increases in the cross-sectional area (CSA) of gastrocnemius muscle fibers and the number of myonuclei. cellbiopharm.comcellbiopharm.com Myonuclei are crucial for supporting the increased protein synthesis required for muscle fiber growth and regeneration. cellbiopharm.com Another study using young, healthy male Sprague-Dawley rats investigated the effects of RAD140 alone and in combination with functional overload (FO), a resistance exercise model. nih.gov The results showed that RAD140 administered alone significantly increased the plantaris muscle fiber cross-sectional area compared to the vehicle control group. nih.govresearchgate.net While the combination of RAD140 and FO led to an increase in plantaris muscle mass, it was not statistically different from the group that underwent FO alone. lakeheadu.caresearchgate.net These findings suggest a potential for RAD140 to independently stimulate muscle hypertrophy. lakeheadu.canih.gov

However, not all preclinical results have been uniform. A long-term study over 10 weeks in young and adult female mice found that RAD140 supplementation failed to improve muscle strength and negatively impacted skeletal muscle adaptation. ohiolink.eduresearchgate.netnih.gov This highlights the complexity of the compound's effects, which may vary based on factors such as sex, age, and duration of administration.

Table 1: Effects of RAD140 on Muscle Parameters in Male Rat Models

ParameterAnimal ModelKey Findings
Muscle Fiber Cross-Sectional Area (CSA)Orchidectomized Wistar RatsSignificant increase in gastrocnemius muscle fiber CSA. cellbiopharm.comcellbiopharm.comsemanticscholar.org
Myonuclei CountOrchidectomized Wistar RatsSignificant increase in the number of myonuclei in the gastrocnemius muscle. cellbiopharm.comcellbiopharm.comsemanticscholar.org
Muscle Fiber CSAYoung, Healthy Sprague-Dawley RatsStatistically significant increase in plantaris CSA compared to vehicle-control. nih.govresearchgate.netnih.gov
Plantaris Muscle MassYoung, Healthy Sprague-Dawley RatsRAD140 combined with functional overload (FO) increased mass, but was not significantly different from FO alone. lakeheadu.canih.gov

Osteogenic Effects and Markers of Bone Remodeling and Density

The selective action of RAD140 on androgen receptors extends to bone tissue, where it has been investigated for potential therapeutic benefits in conditions like osteoporosis. sarmsamerica.cojustsarms.com Androgen deprivation is known to increase the risk of osteoporosis and reduce skeletal muscle mass. cellbiopharm.com

Research in a rat model of androgen deficiency (orchidectomy) has explored the effects of RAD140 on key markers of bone remodeling. cellbiopharm.com The study found that administration of RAD140 led to a significant increase in the number of osteoblasts, which are the cells responsible for new bone formation. cellbiopharm.comcellbiopharm.com Concurrently, the treatment resulted in a decrease in the number of osteoclasts, the cells that break down bone tissue. cellbiopharm.comcellbiopharm.com These dual actions suggest a favorable effect on bone turnover, promoting bone formation over resorption. cellbiopharm.com

Despite these positive effects on bone cell populations, another preclinical study in healthy rats over a 14-day period found that RAD140 did not significantly impact cortical or trabecular bone structural properties in the tibia as analyzed by micro-computed tomography. nih.govresearchgate.netnih.gov The differing outcomes may be attributable to the duration of the study and the health status of the animal model (healthy vs. orchidectomized), indicating that the osteogenic effects might be more pronounced in a state of androgen deficiency or over a longer treatment period. lakeheadu.caresearchgate.net

Table 2: Effects of RAD140 on Bone Cell Markers in Orchidectomized Rats

Bone Cell MarkerEffect of RAD140 AdministrationImplication for Bone Health
OsteoblastsSignificant Increase cellbiopharm.comcellbiopharm.comsemanticscholar.orgPromotes bone formation
OsteoclastsSignificant Decrease cellbiopharm.comcellbiopharm.comsemanticscholar.orgReduces bone resorption

Impact on Muscle Strength and Physical Function in Preclinical Animal Models

While RAD140 demonstrates clear myotrophic effects by increasing muscle mass and fiber size, its translation to improved muscle strength and physical function in preclinical models has yielded mixed results. cellbiopharm.comnih.gov In orchidectomized rats, SARM treatment has been shown to improve muscle strength. cellbiopharm.com

However, a study focusing on female mice presented a different outcome. ohiolink.edu Ten weeks of RAD140 supplementation in both young and adult female mice did not lead to improvements in muscle strength. ohiolink.edunih.gov In fact, the study reported that the treatment decreased the adaptive potential of the muscle in young mice and increased frailty and mortality risk in both age groups. ohiolink.eduresearchgate.net These findings suggest that the effects of RAD140 on physical function may be sex-dependent and could potentially be detrimental rather than beneficial under certain conditions, at least in female mice. ohiolink.edunih.gov Further research is required to fully understand the compound's impact on functional performance across different models and conditions.

Central Nervous System (CNS)

Elucidation of Neuroprotective Actions and Underlying Mechanisms

Beyond the musculoskeletal system, RAD140 has been investigated for its potential neuroprotective properties. nih.govresearchgate.net Endogenous androgens like testosterone are known to have important neural actions relevant to brain health and resilience against neurodegenerative diseases. nih.govnih.gov Preclinical studies have explored whether RAD140 can replicate these effects.

In cultured rat hippocampal neurons, RAD140 was found to be as effective as testosterone in reducing cell death caused by apoptotic insults, such as exposure to amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. nih.govleavingweakness.com This protective effect was observed to be concentration-dependent. nih.govresearchgate.net

Furthermore, the neuroprotective action of RAD140 was demonstrated in vivo using a rat kainate lesion model. nih.govnih.gov Kainate is an excitotoxin that causes significant neuron death in the hippocampus. nih.gov In gonadectomized, adult male rats, treatment with RAD140 significantly protected hippocampal neurons from cell death induced by kainate administration. nih.govresearchgate.net These findings provide initial preclinical evidence for the efficacy of a SARM in exerting neuroprotective actions relevant to conditions like Alzheimer's disease and other neurodegenerative disorders. nih.govleavingweakness.com

Modulation of Neuronal Signaling Pathways and Cellular Viability

The mechanism behind RAD140's neuroprotective effects appears to involve the modulation of specific intracellular signaling pathways. nih.gov Research has shown that the ability of RAD140 to protect neurons from apoptotic insults is dependent on mitogen-activated protein kinase (MAPK) signaling. nih.govnih.govresearchgate.net

In cultured neurons, treatment with RAD140 led to an elevation of ERK phosphorylation (pERK), a key component of the MAPK pathway. nih.gov The neuroprotective effect of RAD140 was blocked when co-administered with U0126, an inhibitor of the MAPK kinase (MEK). nih.govresearchgate.net This demonstrates that activation of the MAPK/ERK pathway is a critical step in the mechanism through which RAD140 promotes neuronal survival. nih.govleavingweakness.com By activating this pathway, RAD140 increases the viability of neurons when challenged with toxins like amyloid-beta, thus protecting against cellular death. nih.govresearchgate.net

Table 3: Summary of RAD140 Neuroprotective Effects in Preclinical Models

ModelInsult/ToxinKey FindingUnderlying Mechanism
Cultured Rat Hippocampal NeuronsAmyloid-Beta (Aβ) PeptidesReduced neuron death; increased cell viability. nih.govresearchgate.netDependent on MAPK/ERK signaling pathway. nih.gov
In Vivo Male Rat ModelKainate (Excitotoxin)Significantly protected hippocampal neurons from cell death. nih.govnih.govDemonstrated neural efficacy via activation of androgenic gene regulation. nih.govresearchgate.net

Reproductive and Endocrine Tissues

In preclinical investigations, the selective androgen receptor modulator (SARM) RAD140 has demonstrated a distinct profile of activity on reproductive and endocrine tissues, differentiating it from traditional androgens. Its tissue-selectivity is a key area of research, with studies focusing on its effects on the prostate gland and seminal vesicles, as well as its influence on the broader endocrine system.

Preclinical studies in rodent models indicate that RAD140 has minimal androgenic effects on the prostate gland compared to testosterone. In a study involving castrated immature rats, RAD140 was shown to be a weaker, partial agonist on the prostate. Even at high doses, RAD140 did not stimulate prostate weight to the same extent as testosterone propionate (B1217596) (TP). For instance, a 30 mg/kg dose of RAD140 was required to approximate the prostate efficacy of a much lower 0.5 mg/kg dose of TP.

Further research in gonadectomized adult male rats confirmed that RAD140 treatment resulted in a nonsignificant increase in prostate weight, which remained significantly lower than weights observed in sham-operated or testosterone-treated groups. Another study found no significant difference in prostate mass in rats administered RAD140, both with and without orchidectomy, compared to control groups. This suggests a significant degree of prostatic sparing, a key characteristic sought in the development of SARMs. In some instances, RAD140 has been observed to cause a downward trend in the stimulation of the prostate by testosterone, although this effect did not always reach statistical significance.

Table 1: Effect of RAD140 on Prostate Weight in Castrated Rat Models

Treatment GroupProstate Weight (g)Reference
Negative Control (Placebo Surgery)0.993 (± 0.12)
Positive Control (Orchidectomy)0.967 (± 0.13)
RAD140 (3 mg/kg) post-orchidectomy0.598 (± 0.05)
RAD140 (10 mg/kg) post-orchidectomy0.590 (± 0.07)

Similar to its effects on the prostate, RAD140 demonstrates attenuated activity on the seminal vesicles. Studies in castrated rat models have shown that RAD140 is a partial agonist on the seminal vesicles. Research has consistently shown that RAD140 does not achieve the same level of seminal vesicle stimulation as testosterone propionate, regardless of the dose.

Interestingly, at higher doses, RAD140 can act as a partial antagonist on the seminal vesicles. One study demonstrated that a high dose of RAD140 (10 mg/kg) antagonized the stimulatory effect of testosterone propionate (1 mg/kg) on the seminal vesicles in castrated immature rats. In gonadectomized adult rats, RAD140 treatment led to only a nonsignificant increase in the weight of the seminal vesicles, with the weights remaining substantially lower than those in testosterone-treated animals. This tissue selectivity underscores its potential to separate anabolic effects from traditional androgenic effects on reproductive tissues.

Table 2: Effect of RAD140 on Seminal Vesicle Weight in Gonadectomized (GDX) Rats

Treatment GroupSeminal Vesicle Weight (% of Sham Control)Reference
Sham-GDX100%
GDX (Control)~10%
GDX + Testosterone~100%
GDX + RAD140~20%

RAD140, like other androgens and SARMs, can influence the hypothalamic-pituitary-gonadal (HPG) axis, leading to the suppression of endogenous gonadotropins and testosterone. In a preclinical primate model using young, intact male cynomolgous monkeys, administration of RAD140 over 28 days resulted in a significant suppression of plasma testosterone levels. The monkeys, which had baseline testosterone levels of approximately 600-800 ng/dL, experienced a drop to around 200-300 ng/dL across all tested dose groups. This suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) is a known effect of compounds that activate the androgen receptor.

Table 3: Effect of RAD140 on Testosterone Levels in a Male Primate Model

Time PointApproximate Total Plasma Testosterone (ng/dL)Reference
Day -1 (Baseline)600 - 800
Day 28 (Post-RAD140 Dosing)200 - 300

Advanced Research Topics and Future Directions

Development of Advanced Methodologies for Comprehensive SARM Characterization and Selectivity Assessment

Accurate and comprehensive characterization of SARMs like RAD14 requires advanced methodologies to assess their affinity, efficacy, and tissue selectivity. Traditional methods, such as the Hershberger assay, assess tissue-selective androgenic responses based on changes in tissue weight. nih.gov While useful for screening, these methods have limitations. nih.gov

More advanced methodologies are being developed to provide a more detailed understanding of SARM activity. Quantitative PCR (qPCR) based measurement of androgen-regulated gene expression can serve as an additional measure of tissue-selective effects and potentially expedite in vivo screening. nih.gov This allows for the assessment of selectivity after shorter treatment periods. nih.gov Ligand-binding assays and reporter gene assays are also employed to evaluate compound activity and receptor interaction. nih.gov

Furthermore, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution nuclear magnetic resonance (NMR) spectroscopy are crucial for the identification, characterization, and quantification of SARMs and their metabolites in biological matrices. mdpi.comnih.govnih.govrsc.org These methods are vital for understanding the pharmacokinetic profile and metabolic fate of SARMs, which is often limited in scientific literature. nih.govwhiterose.ac.uk The development of novel approaches, such as molecularly imprinted nanoparticles coupled with surface plasmon resonance, is also being explored for SARM detection and analysis. whiterose.ac.uk

Future directions in methodology development include refining these techniques for increased sensitivity, specificity, and throughput, as well as developing in vitro and in silico models that can accurately predict in vivo SARM behavior and tissue selectivity. Integrating molecular measurements with physiological endpoints will enhance the accuracy and thoroughness of SARM evaluation. nih.gov

Integration of Multi-omics Technologies (Transcriptomics, Proteomics, Metabolomics) for Systems-Level Pathway Analysis

The application of high-throughput multi-omics technologies, including transcriptomics, proteomics, and metabolomics, offers a powerful approach for gaining a systems-level understanding of RAD14's effects. mdpi.comfrontlinegenomics.comnih.gov By integrating data from these different molecular layers, researchers can move beyond single-omics analyses to explore complex biological systems in a holistic manner. mdpi.comnih.gov

Transcriptomics provides insights into gene expression changes induced by RAD14, while proteomics reveals alterations in protein abundance and modification. frontlinegenomics.comnih.gov Metabolomics, the study of small-molecule metabolites, reflects the downstream metabolic consequences of RAD14 activity. frontlinegenomics.comnih.gov Integrating these datasets can help identify critical regulatory pathways, uncover novel interactions, and reveal mechanisms that would not be apparent from examining each omics dataset in isolation. nih.govmetwarebio.com

For example, integrating transcriptomic and metabolomic data can help identify pathways connecting gene expression with metabolic outcomes. metwarebio.com Similarly, combining proteomics and metabolomics can provide a clearer picture of how protein changes influence metabolic networks. mdpi.com Multi-omics integration strategies include correlation analysis, pathway enrichment analysis, and network analysis. nih.govmetwarebio.com

Applying multi-omics technologies to RAD14 research can provide a comprehensive view of its impact on cellular processes, identify key molecular players involved in its tissue-selective actions, and potentially uncover biomarkers of response or resistance. nih.gov This systems-level approach is crucial for understanding the full biological impact of RAD14 and guiding its further development.

Strategic Approaches for Next-Generation SARM Design Based on RAD14 Insights

Insights gained from the in-depth research on RAD14, particularly regarding its interaction with the AR, non-canonical signaling, and tissue selectivity, can inform the strategic design of next-generation SARMs. The goal of SARM design is to achieve potent anabolic effects in target tissues like muscle and bone while minimizing unwanted androgenic effects in tissues such as the prostate. researchgate.net RAD14 has shown promising tissue selectivity in preclinical studies, stimulating muscle growth with less impact on the prostate compared to testosterone (B1683101). researchgate.netumbrellalabs.is

Understanding the structural basis for RAD14's selective interaction with the AR and its differential effects in various tissues is key for rational drug design. This involves detailed structural studies of RAD14 bound to the AR, potentially in different conformations or in complex with tissue-specific co-regulators. mdpi.com The structure-activity relationship (SAR) matrix method, which systematically extracts structurally related compound series and visualizes SAR patterns, can be a valuable tool in this process. acs.org

Furthermore, insights into RAD14's modulation of non-canonical AR signaling and potential interactions with targets beyond the AR can guide the design of SARMs with improved profiles. For instance, if specific non-canonical pathways are found to contribute to unwanted effects, next-generation SARMs could be designed to avoid activating these pathways.

Strategic approaches for next-generation SARM design based on RAD14 insights may involve:

Structure-based design: Utilizing structural information of RAD14-AR complexes to design compounds with optimized binding affinity and selectivity for desired AR conformations or tissue-specific AR complexes. mdpi.com

Targeting non-canonical pathways: Designing SARMs that selectively modulate or avoid activating specific non-canonical AR signaling cascades. amegroups.orgfrontiersin.org

Exploring novel scaffolds: Developing new chemical scaffolds based on the pharmacophore elements of RAD14 that are critical for its activity and selectivity.

In silico modeling and virtual screening: Employing computational methods to predict the interaction of novel compounds with the AR and other potential targets, as well as their pharmacokinetic properties.

By leveraging the knowledge gained from comprehensive research on RAD14, future SARM design efforts can aim to create compounds with enhanced tissue selectivity, improved efficacy, and a more favorable safety profile, potentially expanding their therapeutic applications.

Q & A

Q. What experimental methodologies are recommended for purifying recombinant RAD14 protein in yeast?

Recombinant RAD14 can be purified using plasmid constructs (e.g., pQE-hisRad14 or pYES2-hisRad14) expressed in E. coli or yeast. Key steps include:

  • Inducing expression with isopropyl thiogalactoside (2 mM final concentration).
  • Lysing cells via sonication and clarifying lysates.
  • Sequential purification via Ni-NTA affinity chromatography (for His-tagged RAD14) and FPLC-based ion exchange chromatography (Mono Q/Resource S columns) to achieve ~95% homogeneity .
  • Note: Soluble RAD14 requires growth at 30°C, while insoluble forms require 37°C .

Q. What structural domains in RAD14 are critical for its role in nucleotide excision repair (NER)?

RAD14 contains conserved domains homologous to human XPA, particularly the XPA_C domain, which mediates interactions with DNA repair complexes. Despite low sequence similarity (25% between yeast RAD14 and human XPA), functional analogies exist, such as damage recognition and protein-protein interaction motifs. The XPA_N domain, though not annotated in Pfam, is implicated in RAD14’s function based on cross-species alignment studies .

Q. How does RAD14 participate in damage recognition during NER?

RAD14 binds UV-damaged DNA with high specificity, preferentially recognizing (6-4) photoproducts over pyrimidine dimers. This binding is ATP-independent and validated via mobility shift assays using 32P-labeled DNA fragments. Enzymatic removal of pyrimidine dimers (via photoreactivation) does not affect RAD14 binding, confirming its lesion-specific activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in RAD14’s evolutionary divergence versus functional conservation with human XPA?

  • Experimental approach : Use ClustalW for sequence alignment and domain-specific functional assays (e.g., yeast complementation studies with human XPA mutants).
  • Key finding : Despite low sequence similarity, RAD14 and XPA share analogous roles in NER, as shown by their ability to recruit downstream repair factors (e.g., Rad1-Rad10 in yeast, ERCC1 in humans). Evolutionary divergence may reflect species-specific repair mechanisms .

Q. What experimental strategies address RAD14’s insolubility during recombinant protein expression?

  • Optimize expression conditions: Lower growth temperatures (30°C) improve solubility .
  • Use fusion tags: His-tagged RAD14 enhances solubility and simplifies purification .
  • Co-expression with chaperones (e.g., GroEL/ES) or solubility-enhancing partners (e.g., SUMO tags) may further stabilize the protein .

Q. How does RAD14 regulate cell cycle checkpoints in response to irreparable DNA damage?

  • Key methodology : Synchronize yeast cells in G1 using α-factor, irradiate with UV, and monitor Rad53 phosphorylation (a checkpoint kinase) via Western blotting.
  • Finding : RAD14 deletion (rad14∆) bypasses G1/S arrest, allowing replication of damaged DNA. This demonstrates RAD14’s role in activating MEC1/RAD53-dependent checkpoints, which delay replication until repair is complete .

Q. What techniques validate RAD14’s interaction with the Rad1-Rad10 endonuclease complex?

  • Yeast two-hybrid assays and co-immunoprecipitation (Co-IP) confirm direct binding.
  • Functional validation : In rad14∆ mutants, Rad10-YFP fails to localize to UV-induced DNA damage foci, indicating RAD14’s necessity for Rad1-Rad10 recruitment .

Methodological and Data Analysis Challenges

Q. How to design experiments distinguishing RAD14’s DNA-binding activity from its scaffolding role in NER?

  • Approach : Compare RAD14 mutants (e.g., DNA-binding domain deletions) in in vitro DNA-binding assays (electrophoretic mobility shift assays) versus in vivo repair assays (plasmid reactivation post-UV).
  • Key insight : DNA-binding mutants retain interaction with Rad1-Rad10 but fail to initiate repair, highlighting dual roles .

Q. How to interpret conflicting data on RAD14’s role in checkpoint activation versus repair?

  • Context : RAD14 deletion (rad14∆) permits checkpoint activation (via Rad53 phosphorylation) but blocks repair.
  • Resolution : Use epistasis analysis (e.g., rad14∆mec1-1 double mutants) to dissect repair-independent checkpoint pathways. This reveals MEC1’s dependency for Rad53 activation in NER-deficient backgrounds .

Future Research Directions

Q. What gaps exist in understanding RAD14’s post-translational modifications (PTMs) and their functional impact?

  • Proposal : Employ mass spectrometry (LC-MS/MS) to map PTMs (e.g., phosphorylation, ubiquitination) in RAD14 under DNA damage conditions.
  • Relevance : PTMs may regulate RAD14’s stability, localization, or interaction partners .

Q. How can computational modeling improve RAD14’s functional annotation in NER complexes?

  • Strategy : Integrate AlphaFold-predicted RAD14 structures with molecular dynamics simulations to map interaction interfaces (e.g., with Rad33 or TFIIH). Validate using mutagenesis and in vitro pull-down assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.